molecular formula C7H14N2O B8459896 2,8-Dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane

2,8-Dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane

Cat. No. B8459896
M. Wt: 142.20 g/mol
InChI Key: DUHLEOKMYKCVGV-UHFFFAOYSA-N
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Patent
US05416096

Procedure details

9.2 g (42.9 mmol) of ethyl 2,8-dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate are heated under reflux with 23.5 g of Ba(OH)2.8H2O in 235 ml of water overnight. The BaCO3 is filtered off with suction, K2CO3 is added to the filtrate and the solid is filtered off with suction again. The filtrate is extracted ten times with 50 ml of CHCl3 each time, the extracts are dried over K2CO3 and concentrated and the residue is distilled.
Name
ethyl 2,8-dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
9.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
23.5 g
Type
reactant
Reaction Step Two
Name
Quantity
235 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[O:9][CH2:8][CH:7]2[CH:3]1[CH:4]([CH3:15])[N:5](C(OCC)=O)[CH2:6]2>O>[CH3:1][N:2]1[O:9][CH2:8][CH:7]2[CH:3]1[CH:4]([CH3:15])[NH:5][CH2:6]2

Inputs

Step One
Name
ethyl 2,8-dimethyl-3-oxa-2,7-diazabicyclo[3.3.0]octane-7-carboxylate
Quantity
9.2 g
Type
reactant
Smiles
CN1C2C(N(CC2CO1)C(=O)OCC)C
Step Two
Name
Ba(OH)2.8H2O
Quantity
23.5 g
Type
reactant
Smiles
Name
Quantity
235 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The BaCO3 is filtered off with suction, K2CO3
ADDITION
Type
ADDITION
Details
is added to the filtrate
FILTRATION
Type
FILTRATION
Details
the solid is filtered off with suction again
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted ten times with 50 ml of CHCl3 each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts are dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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